[2-(2-Furyl)phenyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Furyl)phenyl]methylamine: is an organic compound with the molecular formula C11H11NO. It consists of a phenyl ring substituted with a furyl group and a methylamine group. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing [2-(2-Furyl)phenyl]methylamine involves the Friedel-Crafts alkylation of furan with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, amides
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [2-(2-Furyl)phenyl]methylamine is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Ligand in Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Biology and Medicine:
Antibacterial Agents: Derivatives of this compound have shown promising antibacterial activity against various strains of bacteria.
Drug Development: The compound is explored for its potential in developing new therapeutic agents targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of [2-(2-Furyl)phenyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Furfurylamine: Similar in structure but lacks the phenyl ring, making it less versatile in certain synthetic applications.
2-Furylmethylamine: Similar but with a different substitution pattern, affecting its reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
[2-(furan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTREPQQCILHIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594546 |
Source
|
Record name | 1-[2-(Furan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-25-2 |
Source
|
Record name | 1-[2-(Furan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.